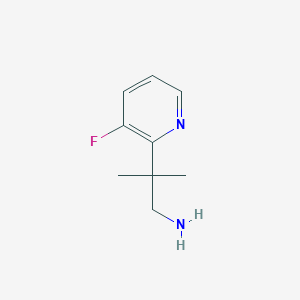

![molecular formula C21H18N2O5S B2354794 4-乙氧基-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]噁嗪-2-基)苯磺酰胺 CAS No. 922011-47-0](/img/structure/B2354794.png)

4-乙氧基-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]噁嗪-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

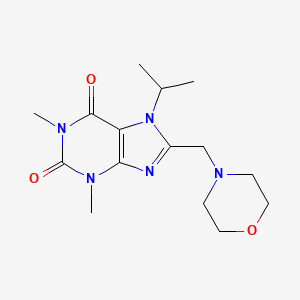

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.

BenchChem offers high-quality 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多巴胺D2受体拮抗剂

这些化合物是多巴胺D2受体的选择性抑制剂 . 它们可用于治疗中枢神经系统疾病,包括图雷特综合征、双相情感障碍、高泌乳素血症、迟发性运动障碍、亨廷顿舞蹈症、精神病、抑郁症或精神分裂症 .

过敏性疾病治疗

新型二苯并[b,f][1,4]噻嗪衍生物,其结构与所讨论的化合物相似,已被用于治疗和控制过敏性疾病,如过敏性哮喘 .

苯并噁嗪衍生物的合成

这些化合物可用于合成苯并[b][1,4]噁嗪,这是一种罕见的苯并噁嗪衍生物类别 . 该合成方案涉及2-氨基苯酚与炔酮在1,4-二噁烷中于100 °C下反应 .

细胞毒活性

一些苯并二氮杂卓,其与所讨论的化合物具有相似的核心结构,已显示出有希望的细胞毒活性 . 它们已被用于治疗各种类型的癌症,包括人乳腺腺癌(MCF-7)和人结直肠癌(HCT-116) .

抗菌活性

苯并二氮杂卓,包括与所讨论化合物相似的那些,已被用作抗菌剂 .

抗炎活性

镇痛活性

抗溃疡活性

作用机制

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS and are the target of various drug types .

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the communication between neurons .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, which are involved in various functions including motor control, reward, and reinforcement . The downstream effects of this inhibition can lead to changes in these functions, potentially alleviating symptoms of disorders related to these pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its role as a Dopamine D2 receptor antagonist, it could potentially be used to treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

生化分析

Biochemical Properties

The compound is known to interact with various enzymes and proteins, particularly the Dopamine D2 receptor . It acts as a selective inhibitor of this receptor, playing a crucial role in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the Dopamine D2 receptor can lead to changes in cellular responses and functions .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibitory effect on the Dopamine D2 receptor . It binds to this receptor, leading to changes in gene expression and enzyme activity. This binding interaction with the receptor is a key aspect of its molecular mechanism of action .

Metabolic Pathways

属性

IUPAC Name |

4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-27-15-8-10-16(11-9-15)29(25,26)23-14-7-12-19-17(13-14)21(24)22-18-5-3-4-6-20(18)28-19/h3-13,23H,2H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFSCVFIRHKZDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)

![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)

![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)

![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)

![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)